molecular formula C10H19FN2O2 B592103 (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine CAS No. 1363382-99-3

(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine

Cat. No.: B592103
CAS No.: 1363382-99-3
M. Wt: 218.272
InChI Key: PHKRFWRGEVHCAT-SFYZADRCSA-N
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Description

(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine is a fluorinated piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom on the piperidine ring

Scientific Research Applications

(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine has several applications in scientific research:

Safety and Hazards

The safety information available for “(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine” indicates that it may be harmful if swallowed and may cause respiratory irritation . The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions to introduce the Boc group . The fluorination step can be achieved using various fluorinating agents under controlled conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Fluorinating Agents:

    Acids: Used for the removal of the Boc protecting group.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of fluorinated derivatives.

Mechanism of Action

The mechanism of action of (3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-rel-4-(Boc-amino)-3-fluoropiperidine: A closely related compound with similar chemical properties.

    Fluorinated Piperidines: A class of compounds with varying degrees of fluorination and substitution patterns.

Uniqueness

(3S,4R)-rel-3-(Boc-amino)-4-fluoropiperidine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the fluorine atom.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRFWRGEVHCAT-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133107
Record name Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-99-3
Record name Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4S)-4-fluoro-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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